1-(2-bromobenzoyl)-3-phenylpyrrolidine
CAS No.: 402777-61-1
Cat. No.: VC11912798
Molecular Formula: C17H16BrNO
Molecular Weight: 330.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402777-61-1 |
|---|---|
| Molecular Formula | C17H16BrNO |
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | (2-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H16BrNO/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
| Standard InChI Key | ZUEVQEVIOYNMBD-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
| Canonical SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Introduction
Structural Characteristics
The molecular formula of 1-(2-bromobenzoyl)-3-phenylpyrrolidine is C₁₈H₁₇BrN₂O, with a molecular weight of 373.25 g/mol. Key structural features include:
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Pyrrolidine core: A five-membered saturated amine ring contributing to stereochemical diversity and conformational flexibility .
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2-Bromobenzoyl group: Attached to the nitrogen atom, this moiety introduces electron-withdrawing effects and potential halogen bonding interactions .
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3-Phenyl substituent: Enhances lipophilicity and π-π stacking capabilities, critical for biological activity .
A crystallographic study of a related compound, 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, revealed an envelope conformation for the pyrrolidine ring and intermolecular N–H⋯O hydrogen bonding, suggesting similar packing behavior for the target compound .
Synthesis Strategies
Cycloalkylation and Acylation
A common route involves cycloalkylation of precursors such as N-(3-chloropropyl) derivatives followed by acylation with 2-bromobenzoyl chloride. For example:
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Cycloalkylation: Reacting N-(3-chloropropyl)-substituted intermediates under phase-transfer conditions to form the pyrrolidine ring .
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Acylation: Introducing the 2-bromobenzoyl group via nucleophilic acyl substitution .
Metal-Free Catalysis
A three-component reaction using iodine/K₂CO₃ catalysis offers a sustainable alternative. This method condenses aldehydes, glycine esters, and chalcones to form multisubstituted pyrrolidines, though adaptation for specific substituents is required .
Table 1: Comparative Synthesis Methods
Physicochemical Properties
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF) due to the bromobenzoyl group .
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Melting Point: Estimated 160–165°C based on analogues like 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide (m.p. 132–134°C) .
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Spectroscopic Data:
Biological Activity and Applications
Catalytic Applications
The pyrrolidine scaffold serves as a ligand in asymmetric catalysis. For example, pyrrolidine-based organocatalysts facilitate enantioselective C–H functionalization .
Future Directions
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Stereoselective Synthesis: Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis .
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Drug Development: Optimizing pharmacokinetic properties through structural modifications (e.g., fluorination) .
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Materials Science: Exploring applications in organic electronics due to π-conjugated systems .
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